6,6,6-Trifluoronorleucine
Overview
Description
Synthesis Analysis
The synthesis of 6,6,6-trifluoronorleucine and related compounds involves complex chemical reactions aimed at introducing trifluoromethyl groups into the molecular structure. A notable method includes the stereoselective synthesis of fluorinated analogues of carbohydrates, utilizing a hetero-Diels-Alder reaction followed by various reduction and hydrolysis steps to achieve the desired product (Hayman et al., 2006). This process highlights the intricate steps necessary to incorporate fluorine atoms into organic molecules, significantly altering their properties for further study.
Scientific Research Applications
Synthesis and Modification of Nucleosides and Oligonucleotides
Gao et al. (1992) discussed the use of derivatives like 6-O-(pentafluorophenyl)-2'-deoxyguanosine in nucleoside and oligonucleotide synthesis, highlighting its potential in preparing oligonucleotides with modified structures (Gao et al., 1992).
Catalysis and Guanylation Reactions
Antiñolo et al. (2016) identified Tris(pentafluorophenyl)borane as an efficient catalyst in the guanylation reaction of amines, suggesting a new pathway for these reactions (Antiñolo et al., 2016).
Synthesis of Amino Acid Derivatives
McCarthy et al. (2016) presented a method to synthesize 6-hydroxynorleucine from L-lysine, indicating its importance in biochemical research (McCarthy et al., 2016). Similarly, Ojima et al. (1989) developed synthetic routes for fluoro analogs of amino acids, which could aid in pharmaceutical product development (Ojima et al., 1989).
Lewis Acid Chemistry
Erker (2005) explored the use of Tris(pentafluorophenyl)borane in organic and organometallic chemistry, especially in hydrometallation, alkylations, and aldol-type reactions (Erker, 2005).
Synthesis of Fluorinated Sugars
Yamazaki et al. (1993) developed a pathway to access 6-deoxy-6,6,6-trifluoro sugars, demonstrating high efficiency and diastereoselectivity in their synthesis (Yamazaki et al., 1993).
Development of Pharmaceuticals
Hayman et al. (2006) successfully synthesized 6,6,6-trifluoro-L-daunosamine and 6,6,6-trifluoro-L-acosamine with high stereoselectivity, which can impact the development of pharmaceuticals (Hayman et al., 2006).
Future Directions
The major interest in fluorinated amino acids like 6,6,6-Trifluoronorleucine is related to their various applications in therapeutic peptide engineering and protein structural studies . They possess interesting biological properties, such as antitumor, antimicrobial, and enzyme inhibitory activity . Therefore, the future directions of 6,6,6-Trifluoronorleucine could be in these areas.
properties
IUPAC Name |
2-amino-6,6,6-trifluorohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWGWBXZIDRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281588 | |
Record name | 6,6,6-trifluoronorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,6-Trifluoronorleucine | |
CAS RN |
120200-04-6 | |
Record name | 6,6,6-trifluoronorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6,6-Trifluoro-DL-norleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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